N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzoxazole ring, a dimethylamino group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the benzoxazole ring with a dimethylaminoalkyl halide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It can be used as a probe to study enzyme activity and protein interactions due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound can bind to and modulate the activity of neurotransmitter receptors, influencing signal transduction pathways.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide: Lacks the additional methyl groups on the benzene ring.
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4,5-dimethylbenzene-1-sulfonamide: Lacks the methoxy group.
Uniqueness
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both the methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-8-18(25-5)19(9-13(12)2)27(23,24)21-14-6-7-17-15(10-14)16(20-26-17)11-22(3)4/h6-10,21H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHTGKCNNQHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)ON=C3CN(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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